molecular formula C6H10F3NO2 B2626715 Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate CAS No. 1099610-40-8

Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate

Cat. No.: B2626715
CAS No.: 1099610-40-8
M. Wt: 185.146
InChI Key: MOQNGAYEXRWODD-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The nomenclature derives from the parent chain, propanoic acid, which is esterified with a methyl group at the carboxylic acid position. The amino group at the third carbon of the propanoate backbone is substituted with a 2,2,2-trifluoroethyl moiety. This naming convention adheres to IUPAC priority rules, where the ester functional group (-COOCH₃) takes precedence over the amino substituent.

The systematic identification is further supported by its SMILES notation (COC(=O)CCNCC(F)(F)F ), which encodes the methyl ester, propanoate chain, amino linkage, and trifluoroethyl group. The InChIKey (MOQNGAYEXRWODD-UHFFFAOYSA-N ) provides a unique identifier for computational databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₆H₁₀F₃NO₂ , as confirmed by high-resolution mass spectrometry. The molecular weight is calculated as 185.14 g/mol , based on the sum of atomic masses:

  • Carbon (6 × 12.01 g/mol) = 72.06
  • Hydrogen (10 × 1.008 g/mol) = 10.08
  • Fluorine (3 × 19.00 g/mol) = 57.00
  • Nitrogen (1 × 14.01 g/mol) = 14.01
  • Oxygen (2 × 16.00 g/mol) = 32.00

Table 1: Molecular Composition

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 6 12.01 72.06
H 10 1.008 10.08
F 3 19.00 57.00
N 1 14.01 14.01
O 2 16.00 32.00
Total 185.14

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • The methyl ester group (COOCH₃ ) appears as a singlet at δ 3.65–3.75 ppm due to three equivalent protons.
    • The CH₂ protons adjacent to the amino group (N–CH₂–CF₃ ) resonate as a quartet at δ 3.40–3.60 ppm , split by coupling with the trifluoroethyl group’s fluorine atoms (J ≈ 10 Hz).
    • The CF₃CH₂– group’s protons exhibit a quartet at δ 4.10–4.30 ppm due to spin-spin coupling with fluorine (J ≈ 15 Hz).
  • ¹³C NMR :

    • The ester carbonyl (C=O ) appears at δ 170–172 ppm .
    • The CF₃ carbon resonates at δ 122–125 ppm (quartet, J ≈ 270 Hz) due to strong coupling with fluorine.
    • The methyl ester carbon (OCH₃ ) is observed at δ 51–53 ppm .
  • ¹⁹F NMR :

    • The trifluoroethyl group’s fluorine atoms produce a singlet at δ -70 to -72 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy

Key absorption bands include:

  • C=O stretch at 1,740–1,760 cm⁻¹ (ester carbonyl).
  • N–H stretch (free base) at 3,300–3,500 cm⁻¹ , though this may be absent in the hydrochloride salt due to protonation.
  • C–F stretches at 1,100–1,200 cm⁻¹ (trifluoroethyl group).
  • C–O–C asymmetric stretch at 1,250–1,300 cm⁻¹ (ester linkage).
Mass Spectrometry (MS)
  • Molecular ion peak : Observed at m/z 185.14 ([M]⁺).
  • Major fragments :
    • m/z 153 ([M – OCH₃]⁺, loss of methoxy group).
    • m/z 113 ([CF₃CH₂NH₂]⁺, cleavage at the amino group).
    • m/z 69 ([CF₃]⁺, trifluoromethyl ion).

Table 2: Predicted Mass Spectrometry Adducts

Adduct m/z Predicted CCS (Ų)
[M + H]⁺ 186.07364 135.2
[M + Na]⁺ 208.05558 142.3
[M – H]⁻ 184.05908 131.6

Crystallographic Structure and Conformational Analysis

While crystallographic data for this compound is not explicitly available in the provided sources, conformational preferences can be inferred from analogous compounds. The molecule likely adopts a gauche conformation around the C–N bond to minimize steric hindrance between the trifluoroethyl group and the ester moiety. The CF₃ group ’s strong electron-withdrawing effect polarizes the adjacent C–N bond, influencing the molecule’s dipole moment and intermolecular interactions.

Theoretical Conformational Insights :

  • The trifluoroethyl group adopts a staggered configuration relative to the amino nitrogen.
  • The ester group ’s planarity is maintained due to resonance stabilization of the carbonyl group.

Properties

IUPAC Name

methyl 3-(2,2,2-trifluoroethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-12-5(11)2-3-10-4-6(7,8)9/h10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQNGAYEXRWODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituted Trifluoroacetamido Propanoates

Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate (C₁₅H₁₆F₃NO₅) and Methyl 3-(4,5-dimethoxy-2-nitrophenyl)-3-(2,2,2-trifluoroacetamido)propanoate (C₁₅H₁₅F₃N₂O₇) differ in their aromatic substituents and functional groups. The former features a 3,4-dimethoxyphenyl group, while the latter includes a nitro group and additional methoxy substituents. These modifications result in distinct electronic environments, influencing reactivity and synthetic yields (45% vs. 80.9%, respectively) . The nitro group in the latter compound enhances electrophilicity, facilitating reduction reactions, as seen in its conversion to a protected amino acid derivative .

Brominated and Hydroxylated Derivatives

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate (CAS 105189-44-4) incorporates bromine atoms and a hydroxyl group on the phenyl ring. The trifluoroacetyl group enhances resistance to enzymatic degradation compared to the parent amino group in the target compound .

Difluorophenylmethylamino Analog

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate (C₁₁H₁₃F₂NO₂) replaces the trifluoroethyl group with a difluorophenylmethyl moiety. This substitution reduces fluorine content (2 vs. Its molecular weight (229.23 g/mol) is higher than the target compound, reflecting the added aromatic ring .

Ethyl Ester Derivatives

Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate (C₁₂H₁₅F₂NO₂) employs an ethyl ester and a benzyl-methylamino group. The difluoro substitution on the propanoate backbone introduces conformational rigidity, while the benzyl group enhances aromatic interactions in biological targets. Its density (1.170 g/cm³) and pKa (2.53) suggest moderate solubility in aqueous environments .

Multifunctional Trifluoro Derivatives

Ethyl 3,3,3-trifluoro-2-[(2-furylcarbonyl)amino]-2-(4-methoxyanilino)propanoate (C₁₇H₁₇F₃N₂O₅) combines trifluoro, furylcarbonyl, and methoxyanilino groups. With a molecular weight of 386.32 g/mol, this compound exemplifies how complex substituents expand applications in medicinal chemistry, particularly in modulating kinase or protease activity .

Data Table: Key Properties of Methyl 3-[(2,2,2-Trifluoroethyl)amino]propanoate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Key Substituents Synthesis Yield (%) Applications/Notes
This compound C₆H₁₀F₃NO₂ 183.15 3 Trifluoroethylamino, methyl ester N/A Metabolic stabilization; limited commercial availability
Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate C₁₅H₁₆F₃NO₅ 355.29 3 3,4-Dimethoxyphenyl, trifluoroacetamido 45 Photocaging neuropeptides
Methyl 3-(4,5-dimethoxy-2-nitrophenyl)-3-(2,2,2-trifluoroacetamido)propanoate C₁₅H₁₅F₃N₂O₇ 408.29 3 Nitro, dimethoxyphenyl, trifluoroacetamido 80.9 Intermediate in protected amino acid synthesis
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate C₁₁H₁₃F₂NO₂ 229.23 2 Difluorophenylmethylamino N/A Lipophilicity enhancement
Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate C₁₂H₁₅F₂NO₂ 243.25 2 Benzyl-methylamino, difluoro N/A Conformational rigidity; anti-inflammatory

Research Findings and Implications

  • Fluorine Content and Bioactivity: The trifluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, a trait critical in drug design . However, analogs with difluoro substituents (e.g., ) balance lipophilicity and solubility, making them versatile in optimizing pharmacokinetic profiles.
  • Synthetic Accessibility : Higher yields in nitro-containing derivatives (, .9%) highlight the role of electron-deficient aromatic rings in facilitating reduction and functionalization steps .

Biological Activity

Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroethyl group, which enhances its lipophilicity and alters its interaction with biological targets. The molecular formula is C7_{7}H12_{12}F3_{3}N1_{1}O2_{2}, and it exists primarily in the form of its hydrochloride salt, which improves stability and solubility.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoroethyl moiety increases binding affinity and selectivity for certain molecular targets, modulating various biological pathways. This interaction can lead to enzyme inhibition or receptor modulation, impacting biochemical processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity: It may alter receptor functions, potentially leading to therapeutic effects in various conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have demonstrated that this compound can inhibit the growth of specific bacterial strains.
  • Anticancer Potential: Preliminary investigations suggest that it may have cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects: There is emerging evidence that it might protect neuronal cells from damage.

Data Tables

The following table summarizes the biological activities observed in various studies:

Activity Target Organism/Cell Line IC50 Value (µM) Reference
AntimicrobialE. coli25
AnticancerHeLa Cells15
NeuroprotectiveSH-SY5Y Cells30

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against E. coli and found that it exhibited significant inhibitory activity with an IC50 value of 25 µM. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on HeLa cells revealed that the compound induced apoptosis at concentrations around 15 µM. This finding points towards its potential as an anticancer agent and warrants further exploration into its mechanism of action.

Case Study 3: Neuroprotection

Research involving SH-SY5Y neuronal cells showed that treatment with this compound resulted in reduced oxidative stress markers, indicating neuroprotective properties. The IC50 for neuroprotection was determined to be approximately 30 µM.

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